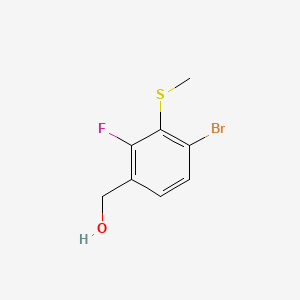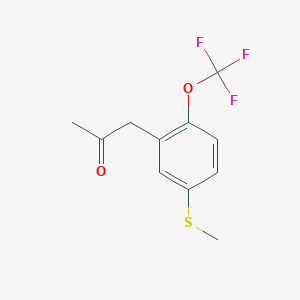![molecular formula C32H31BrN2O2 B14036902 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- CAS No. 654653-95-9](/img/structure/B14036902.png)
3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bedaquiline is a diarylquinoline antimycobacterial drug used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was approved by the United States Food and Drug Administration in 2012 and is marketed under the brand name Sirturo . Bedaquiline works by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is essential for the bacteria’s energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the following steps :
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.
Bromination: The quinoline core is then brominated to introduce a bromine atom at a specific position.
Methoxylation: A methoxy group is introduced to the brominated quinoline.
Formation of the Diarylquinoline Structure: The final step involves coupling the modified quinoline with other aromatic compounds to form the diarylquinoline structure.
Industrial Production Methods
Industrial production of bedaquiline involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high purity, stability, and yield of the final product. The preparation methods for bedaquiline fumarate, a salt form of bedaquiline, involve crystallization techniques to obtain different crystal forms with desirable physicochemical properties .
Chemical Reactions Analysis
Types of Reactions
Bedaquiline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on bedaquiline, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups to the quinoline core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .
Scientific Research Applications
Bedaquiline has several scientific research applications, including:
Chemistry: Bedaquiline is used as a model compound to study the synthesis and reactivity of diarylquinoline derivatives.
Biology: Researchers study the interaction of bedaquiline with bacterial ATP synthase to understand its mechanism of action.
Medicine: Bedaquiline is extensively studied for its efficacy and safety in treating MDR-TB and extensively drug-resistant tuberculosis (XDR-TB)
Mechanism of Action
Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .
Comparison with Similar Compounds
Bedaquiline is unique among antimycobacterial drugs due to its novel mechanism of action. Similar compounds include:
Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.
Compared to these compounds, bedaquiline’s inhibition of ATP synthase represents a novel target, making it a valuable addition to the arsenal against drug-resistant tuberculosis .
Properties
CAS No. |
654653-95-9 |
|---|---|
Molecular Formula |
C32H31BrN2O2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1 |
InChI Key |
SCSHFWQKWPLNEB-XLJNKUFUSA-N |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)





![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)

![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)


![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)

![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
